JSP-1 Enzymatic Inhibition: Quantitative Potency Benchmark Against In-Class Rhodanine Derivatives
BML-260 inhibits JSP-1 phosphatase activity with an IC50 of 18 μM in standard enzymatic assays [1]. While the original medicinal chemistry campaign identified multiple rhodanine derivatives with JSP-1 inhibitory activity, BML-260 represents a specific structural variant within this series. The compound's potency falls within the micromolar range characteristic of this chemotype, establishing a defined activity threshold for experimental design. Researchers should note that other rhodanine-based phosphatase inhibitors may exhibit divergent JSP-1 potency; direct cross-study comparisons require identical assay conditions.
| Evidence Dimension | JSP-1 phosphatase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 18 μM |
| Comparator Or Baseline | Rhodanine derivative class average (not quantified; class-level characterization only) |
| Quantified Difference | Not applicable; class-level inference |
| Conditions | Recombinant JSP-1 enzyme, in vitro phosphatase activity assay [1] |
Why This Matters
The defined 18 μM IC50 establishes a reproducible activity benchmark for JSP-1 inhibition experiments, enabling consistent dosing across replicate studies and facilitating comparison with other tool compounds when assay conditions are harmonized.
- [1] Cutshall NS, O'Day C, Prezhdo M. Rhodanine derivatives as inhibitors of JSP-1. Bioorg Med Chem Lett. 2005;15(14):3374-3379. doi:10.1016/j.bmcl.2005.05.028 View Source
